molecular formula C6H3Cl3O2S B1301959 2,3-Dichlorobenzenesulfonyl chloride CAS No. 82417-45-6

2,3-Dichlorobenzenesulfonyl chloride

Cat. No. B1301959
Key on ui cas rn: 82417-45-6
M. Wt: 245.5 g/mol
InChI Key: PQODWTNHDKDHIW-UHFFFAOYSA-N
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Patent
US04645527

Procedure details

To a stirred solution of 60.0 g of 2,3-dichlorobenzenesulfonyl chloride in 500 mL of tetrahydrofuran at 0° C. was added 30 mL of concentrated ammonium hydroxide (30%) dropwise at a rate that maintained the temperature below 15° C. After an additional stirring period of 0.5 hr, the tetrahydrofuran was evaporated under reduced pressure. The resultant solid residue was triturated with 500 mL of water, filtered, and the collected solid washed twice with 100-mL portions of water and dried to yield 52 g of 2,3-dichlorobenzenesulfonamide as a tan solid, m.p. 210°-226° C.; IR (nujol): 3360, 3250, 1370, 1175, 1165 cm-1.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[OH-].[NH4+:14]>O1CCCC1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9]([NH2:14])(=[O:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After an additional stirring period of 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant solid residue was triturated with 500 mL of water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected solid washed twice with 100-mL portions of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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